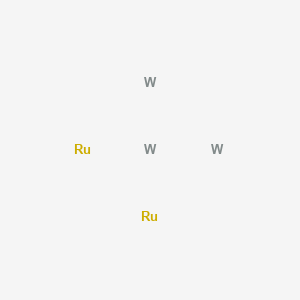

Ruthenium--tungsten (2/3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ruthenium–tungsten (2/3) is a bimetallic compound composed of ruthenium and tungsten in a 2:3 ratio. Ruthenium is a rare transition metal belonging to the platinum group, known for its catalytic properties and resistance to corrosion. Tungsten, on the other hand, is renowned for its high melting point and strength. The combination of these two metals results in a compound with unique properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of ruthenium–tungsten (2/3) often involves the use of metal-organic frameworks as templates. One common method is the solvothermal synthesis, where ruthenium and tungsten precursors are dissolved in a solvent and subjected to high temperatures and pressures. This process results in the formation of three-dimensional porous nanocages .

Industrial Production Methods: In industrial settings, the production of ruthenium–tungsten (2/3) can involve high-temperature pyrolysis. This method ensures the formation of a stable compound with a high surface area, which is crucial for its catalytic applications .

Análisis De Reacciones Químicas

Types of Reactions: Ruthenium–tungsten (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, ruthenium can react with oxygen to form ruthenium (IV) oxide, while tungsten can form tungsten oxides under similar conditions .

Common Reagents and Conditions:

Oxidation: Ruthenium reacts with oxygen at high temperatures to form ruthenium (IV) oxide (RuO₂).

Reduction: Tungsten can be reduced using hydrogen gas to form tungsten metal.

Substitution: Ruthenium can react with halogens like chlorine to form ruthenium (III) chloride (RuCl₃).

Major Products:

Oxidation: Ruthenium (IV) oxide (RuO₂), Tungsten oxides (WO₃).

Reduction: Metallic tungsten.

Substitution: Ruthenium (III) chloride (RuCl₃).

Aplicaciones Científicas De Investigación

Ruthenium–tungsten (2/3) has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of ruthenium–tungsten (2/3) involves its interaction with molecular targets and pathways:

Catalytic Activity: The large surface area and unique electronic properties of the compound facilitate its role as a catalyst in chemical reactions.

Antimicrobial Action: Ruthenium complexes interact with DNA, disrupting the replication process in microbial cells.

Anticancer Properties: Ruthenium compounds can mimic iron ions, binding to transferrin and targeting cancer cells.

Comparación Con Compuestos Similares

Ruthenium–tungsten (2/3) can be compared with other bimetallic compounds and ruthenium-based compounds:

Ruthenium–osmium: Both compounds exhibit similar catalytic properties, but ruthenium–tungsten (2/3) has a higher thermal stability.

Ruthenium–platinum: While ruthenium–platinum is known for its excellent catalytic activity, ruthenium–tungsten (2/3) offers a more cost-effective alternative with comparable performance.

Ruthenium–molybdenum: This compound is also used in catalytic applications, but ruthenium–tungsten (2/3) provides better stability under high-temperature conditions.

Propiedades

Número CAS |

50645-37-9 |

|---|---|

Fórmula molecular |

Ru2W3 |

Peso molecular |

753.7 g/mol |

Nombre IUPAC |

ruthenium;tungsten |

InChI |

InChI=1S/2Ru.3W |

Clave InChI |

AJTVWPGZWVJMEA-UHFFFAOYSA-N |

SMILES canónico |

[Ru].[Ru].[W].[W].[W] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)

![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)